molecular formula C20H23N3 B12294100 trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile

trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile

Cat. No.: B12294100
M. Wt: 305.4 g/mol
InChI Key: IFTZMJZNRNLKPD-UHFFFAOYSA-N
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Description

trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenylamino group, a phenylmethyl group, and a nitrile group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Substitution Reactions: The phenylamino and phenylmethyl groups are introduced via nucleophilic substitution reactions.

    Nitrile Group Introduction: The nitrile group is added through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenylamino or phenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-3-(3-Pyridyl)acrylic acid: A compound with a similar structural motif but different functional groups.

    Diphenylamine-substituted compounds: Share the phenylamino group but differ in other substituents.

Uniqueness

trans-(+)-3-Methyl-4-(phenylaMino)-1-(phenylMethyl)-4-piperidinecarbonitrile is unique due to its specific combination of substituents on the piperidine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3

InChI Key

IFTZMJZNRNLKPD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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